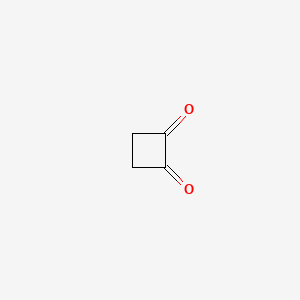

1,2-Cyclobutanedione

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclobutane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMRCCGQLCIMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187368 | |

| Record name | 1,2-Cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33689-28-0 | |

| Record name | 1,2-Cyclobutanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-CYCLOBUTANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Cyclobutanedione from 1,2-bis(trimethylsiloxy)cyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-cyclobutanedione, a valuable building block in organic synthesis, from its precursor 1,2-bis(trimethylsiloxy)cyclobutene. The document details the prevalent synthetic methodology, including a thorough experimental protocol for the preparation of the starting material and its subsequent conversion to the target dione. Key quantitative data, such as reaction yields and spectroscopic information, are systematically presented in tabular format. Additionally, this guide illustrates the reaction mechanism and experimental workflow through detailed diagrams generated using Graphviz (DOT language), adhering to specified formatting for clarity and technical accuracy.

Introduction

This compound is a four-membered cyclic diketone that serves as a versatile intermediate in the synthesis of various complex organic molecules and natural products. Its strained ring system and adjacent carbonyl groups offer unique reactivity for a range of chemical transformations. A common and effective method for its preparation involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1][2] This guide focuses on a well-established and reliable procedure for this conversion, providing detailed experimental protocols and comprehensive data for reproducibility and application in research and development settings.

Synthetic Pathways and Mechanisms

The synthesis of this compound from 1,2-bis(trimethylsiloxy)cyclobutene is primarily achieved through a two-step process involving bromination followed by thermal elimination of trimethylsilyl (B98337) bromide. While direct hydrolysis of silyl (B83357) enol ethers is a fundamental reaction, the documented and reliable synthesis of this compound from its bis(silyl enol ether) precursor predominantly follows the bromination route to avoid potential side reactions like ring contraction.[3]

The overall transformation can be broken down into two main stages:

-

Preparation of 1,2-bis(trimethylsiloxy)cyclobutene: This starting material is synthesized via an acyloin condensation of diethyl succinate (B1194679) in the presence of sodium metal and chlorotrimethylsilane (B32843), which traps the enediolate intermediate.

-

Conversion to this compound: The isolated 1,2-bis(trimethylsiloxy)cyclobutene is then treated with bromine to form a dibromo intermediate, which upon heating, eliminates two equivalents of trimethylsilyl bromide to yield the target 1,2-dione.

Reaction Mechanism

The mechanism for the conversion of 1,2-bis(trimethylsiloxy)cyclobutene to this compound is depicted below. The process begins with the electrophilic addition of bromine across the double bond of the silyl enol ether, followed by thermal syn-elimination.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the starting material and the final product.

Preparation of 1,2-bis(trimethylsiloxy)cyclobutene

This procedure is adapted from the method described by Bloomfield and Nelke.

Materials and Equipment:

-

1-L three-necked, creased flask

-

High-speed mechanical stirrer

-

Reflux condenser

-

Hershberg addition funnel

-

Heating mantle

-

Nitrogen gas source

-

Diethyl succinate

-

Chlorotrimethylsilane

-

Sodium metal

-

Anhydrous ether or toluene (B28343)

Procedure:

-

A 1-L, three-necked flask is fitted with a high-speed stirrer, a reflux condenser, and an addition funnel, and maintained under an oxygen-free nitrogen atmosphere.

-

The flask is charged with 250–300 mL of dry toluene and 9.6–9.8 g (approx. 0.4 g-atom) of freshly cut sodium.

-

The solvent is brought to a gentle reflux, and the stirrer is operated at high speed until the sodium is finely dispersed.

-

The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 44 g (0.41 mole) of chlorotrimethylsilane in 125 mL of anhydrous ether is added at a rate sufficient to maintain a controlled reaction.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The mixture is cooled to room temperature and filtered under a nitrogen atmosphere to remove sodium chloride.

-

The filtrate is concentrated by distillation to remove the solvent and excess chlorotrimethylsilane.

-

The residue is distilled under reduced pressure to yield 1,2-bis(trimethylsiloxy)cyclobutene as a colorless liquid.

Synthesis of this compound

This procedure is adapted from the method described by Denis, Champion, and Conia.[3]

Materials and Equipment:

-

1-L three-necked, round-bottomed flask

-

500-mL dropping funnel

-

Nitrogen inlet tube

-

Mechanical stirrer

-

Low-temperature thermometer

-

Calcium chloride drying tube

-

Dry ice-methanol bath

-

Heating mantle

-

Rotary evaporator

-

Sintered-glass funnel

-

1,2-bis(trimethylsiloxy)cyclobutene

-

Anhydrous pentane (B18724)

-

Bromine

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and low-temperature thermometer is charged with 172 g (0.75 mol) of 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane. The reaction should be conducted in a dark hood.

-

A dry nitrogen atmosphere is maintained, and the solution is cooled to -60°C using a dry ice-methanol bath.

-

A solution of 120 g (0.75 mol) of bromine in 375 mL of anhydrous pentane is added dropwise with stirring over a 2-hour period, maintaining the temperature at -60°C.

-

After the addition is complete, the mixture is heated to 40°C for 2 hours.

-

Approximately 550 mL of the solvent is removed under reduced pressure (15 mm) at room temperature.

-

The residue is cooled to -60°C to crystallize the product.

-

The crystallized product is quickly filtered through a pre-cooled, sealed sintered-glass funnel under dry nitrogen pressure.

-

The yellow solid is washed with several portions of anhydrous pentane cooled to -60°C.

-

The collected crystals are dried under vacuum to yield pure this compound.

Data Presentation

The quantitative data for the synthesis and characterization of this compound are summarized in the tables below.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield |

| 1 | Diethyl succinate | Sodium, Chlorotrimethylsilane | Toluene | Reflux | ~3-5 hr | 1,2-bis(trimethylsiloxy)cyclobutene | 78% |

| 2 | 1,2-bis(trimethylsiloxy)cyclobutene | Bromine | Pentane | -60°C, then 40°C | ~4 hr | This compound | 70-73% |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Appearance | Yellow solid | [1] |

| Molecular Formula | C₄H₄O₂ | [1] |

| Molar Mass | 84.07 g/mol | [1] |

| Melting Point | 65°C | [3] |

| ¹H NMR (CCl₄) | δ 2.98 (s, 4H) | [3] |

| ¹³C NMR (CDCl₃) | δ 205.5 (C=O), 49.5 (CH₂) | |

| IR (KBr) | ~1780 cm⁻¹ (C=O stretch, strained ring) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

This diagram shows the logical progression from commercially available materials to the final product.

References

Physical and chemical properties of 1,2-Cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclobutanedione, a strained cyclic α-diketone, presents a unique scaffold of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. While the direct biological activity and signaling pathway involvement of the parent molecule remain an area for further investigation, this document consolidates the current knowledge to serve as a foundational resource for researchers.

Physical and Chemical Properties

This compound is a yellow solid that is prone to polymerization.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.074 g/mol | [1][3] |

| CAS Number | 33689-28-0 | [2][3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 65 °C | [3][4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents like pentane (B18724) and CCl₄.[4] | [4] |

| Enthalpy of Sublimation | 54.8 kJ/mol at 315 K | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| ¹H NMR (CCl₄) | δ 2.98 ppm (s) | [4] |

| ¹³C NMR | Not available | |

| Infrared (CCl₄) | 1778 cm⁻¹, 1810 cm⁻¹ | [4] |

| UV-Vis (hexane) | λmax (ε): 407 (4), 423 (8), 436 (10.5), 453 (19), 463 (17), 489 (42), 500.5 (28) nm | [4] |

| Mass Spectrometry (EI) | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[3] A detailed experimental protocol is provided below, adapted from Organic Syntheses.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,2-bis(trimethylsiloxy)cyclobutene (172 g, 0.75 mol)

-

Anhydrous pentane (750 mL)

-

Bromine (120 g, 0.75 mol)

-

Dry ice

-

Methanol

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and a low-temperature thermometer.

-

The flask is charged with 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane.

-

The solution is cooled to -60 °C using a dry ice-methanol bath under a nitrogen atmosphere.

-

A solution of bromine in 375 mL of anhydrous pentane is added dropwise over 2 hours with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is cooled to -60 °C to crystallize the product.

-

The yellow solid is collected by filtration, washed with cold anhydrous pentane (-60 °C), and dried to yield this compound (42-46 g, 70-73%).[4]

Caution: The reaction should be carried out in a dark hood to prevent the photoinduced polymerization of the dione.[4] Moisture should be avoided to prevent ring contraction to 1-hydroxycyclopropanecarboxylic acid.[4]

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of synthesized this compound is outlined below.

Caption: Spectroscopic analysis workflow.

General Protocol for ¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CCl₄, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed.

General Protocol for Infrared (IR) Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., CCl₄).

-

Record the IR spectrum using a solution-cell FT-IR spectrometer.

General Protocol for Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Chemical Reactivity

This compound exhibits reactivity characteristic of α-diones, influenced by the strain of the four-membered ring.

-

Polymerization: The compound is known to be prone to polymerization, especially upon exposure to light.[1][4]

-

Ring Contraction: In the presence of moisture, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylic acid.[4]

-

Enolization: Like other 1,2-diones, it can exist in equilibrium with its enol tautomer, although the diketo form is generally predominant.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activities and signaling pathway involvement of this compound. However, derivatives of related cyclic diones, such as cyclopentane-1,2-dione, have been investigated as potential bioisosteres for carboxylic acids and have shown activity as thromboxane (B8750289) A2 prostanoid (TP) receptor antagonists.[5] This suggests that the 1,2-dione motif within a small ring system could be a valuable pharmacophore for interacting with biological targets.

Given the absence of direct evidence for a signaling pathway for the parent this compound, a hypothetical workflow for investigating its potential biological mechanism of action is presented below.

Caption: Biological mechanism of action workflow.

Conclusion

References

- 1. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Cyclobutanedione: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-cyclobutanedione, a strained cyclic dicarbonyl compound. It details the molecule's fundamental properties, spectroscopic signature, synthesis, and key chemical transformations. This document is intended to serve as a core reference for researchers in organic synthesis, materials science, and drug discovery.

Molecular Structure and Formula

This compound is an organic compound and one of two isomers of cyclobutanedione, the other being 1,3-cyclobutanedione.[1] It is a yellow solid that is notably prone to polymerization.[1][2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Molecular Formula | C₄H₄O₂[1][3][4][5] |

| Molecular Weight | 84.07 g/mol [3][4][5] |

| IUPAC Name | cyclobutane-1,2-dione[1][5][6] |

| CAS Registry Number | 33689-28-0[1][3][4][5] |

| SMILES | C1CC(=O)C1=O[5] |

| InChI | InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2[3][4] |

Physicochemical and Spectroscopic Data

The physical properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthetic protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Yellow solid[1] |

| Melting Point | 65 °C[1][2][7] |

| Boiling Point | 155.7 °C at 760 mmHg[7] |

| Density | 1.314 g/cm³[7] |

| Vapor Pressure | 3 mmHg at 25 °C[7] |

| Flash Point | 48 °C[7] |

| Enthalpy of Sublimation (ΔsubH) | 54.8 kJ/mol at 315 K[8] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (in CCl₄) | δ 2.98 ppm (singlet)[2] |

| Ionization Energy | 9.60 eV (Vertical)[9] |

Synthesis of this compound

The established method for preparing this compound is through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1] The following protocol is adapted from Organic Syntheses.[2]

Experimental Protocol: Synthesis of this compound

Caution: This reaction should be performed in a dark fume hood to prevent the photoinduced polymerization of the dione (B5365651) product.[2] It is also critical to avoid moisture, which can cause a ring contraction side reaction.[2]

Materials:

-

1,2-bis(trimethylsiloxy)cyclobutene (172 g, 0.75 mol)

-

Bromine (120 g, 0.75 mol)

-

Anhydrous pentane (B18724) (distilled from sodium wire)

-

Dry ice-methanol bath

Apparatus:

-

1-L, three-necked, round-bottomed flask

-

500-mL dropping funnel

-

Mechanical stirrer

-

Nitrogen inlet tube

-

Low-temperature thermometer

-

Calcium chloride drying tube

Procedure:

-

Charge the 1-L flask with 1,2-bis(trimethylsiloxy)cyclobutene (172 g) and 375 mL of anhydrous pentane.

-

Cool the stirred solution to -78 °C using a dry ice-methanol bath under a nitrogen atmosphere.

-

Prepare a solution of bromine (120 g) in 125 mL of anhydrous pentane and place it in the dropping funnel.

-

Add the bromine solution dropwise to the cooled, stirred solution over 2-3 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 2 hours to complete the reaction.[2]

-

Concentrate the resulting yellow solution by removing approximately 550 mL of solvent under reduced pressure (15 mm) at room temperature.

-

To isolate the product, cool the concentrated residue to -60 °C in a dry ice-methanol bath to induce crystallization.

-

Quickly filter the crystallized yellow solid. Wash the solid with eight 25-mL portions of anhydrous pentane pre-cooled to -60 °C.

-

The typical yield of this compound is 42–46 g (70–73%).[2] The product has a melting point of 65 °C and shows a single signal at 2.98 ppm in its ¹H NMR spectrum (in CCl₄), indicating high purity.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cyclobutane-1,2-dione [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

Spectroscopic Profile of 1,2-Cyclobutanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the small, highly reactive molecule 1,2-cyclobutanedione. Due to its propensity for polymerization, comprehensive spectral data in the public domain is scarce.[1] This document compiles the available information for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supplemented with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the currently available and expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

A study of the gas-phase infrared spectrum of this compound has been conducted, and 14 fundamental vibrations were assigned.[2] However, a publicly available, tabulated list of these vibrational frequencies is not readily accessible. The expected key absorptions are listed below based on the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1780 - 1750 | Carbonyl stretch in a strained four-membered ring |

| C-H (Alkane) | 3000 - 2850 | Aliphatic C-H stretch |

| CH₂ | ~1465 | Methylene (B1212753) scissoring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, only the ¹H NMR chemical shift for this compound has been reported in the literature.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | CCl₄ | 2.98 | Singlet |

| Carbon Environment | Expected Chemical Shift (δ) ppm |

| C=O | 190 - 210 |

| CH₂ | 30 - 50 |

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound, including a full spectrum and fragmentation patterns, is not available in public databases. The molecular weight of this compound is 84.07 g/mol .[3] The expected molecular ion peak and potential major fragments are outlined below.

| m/z | Proposed Fragment |

| 84 | [M]⁺ (Molecular Ion) |

| 56 | [M - CO]⁺ |

| 28 | [C₂H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition : Apply a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Optimization : If the signal intensity is too low, add more of the solution to the plate and re-measure. If the intensity is too high, clean the plate and use a more dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-50 mg of the sample in approximately 1 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.

-

Filtration : Ensure all solid material is dissolved. If necessary, filter the solution to remove any suspended particles that can broaden spectral peaks.

-

Transfer to NMR Tube : Transfer the solution to a clean NMR tube to a depth of about 6 cm.

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve its homogeneity.

-

Spectral Processing : After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the final NMR spectrum. The spectrum is then referenced, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), molecules are fragmented into ions. These ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis : The resulting mass spectrum for each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Thermal Decomposition of 1,2-Cyclobutanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-cyclobutanedione, a process of significant interest in understanding reaction mechanisms and the formation of reactive intermediates. This document summarizes the key quantitative data, details the experimental protocols for studying this reaction, and provides visualizations of the reaction pathway and a representative experimental workflow.

Core Concepts and Reaction Pathway

The thermal decomposition of this compound in the gas phase is a unimolecular process that yields ethylene (B1197577) and two molecules of carbon monoxide.[1] The reaction proceeds cleanly under low-pressure conditions and has been studied to elucidate the underlying mechanism of such cyclic dione (B5365651) decompositions.

The prevailing hypothesis suggests that the decomposition occurs via a concerted mechanism.[1] This is supported by the observed activation energy, which is considered too low for a biradical mechanism.[1] The concerted pathway involves the simultaneous breaking of the C1-C2 and C3-C4 bonds in the cyclobutane (B1203170) ring, leading directly to the stable products.

Below is a diagram illustrating the proposed concerted reaction mechanism.

Quantitative Data Summary

The kinetic parameters for the thermal decomposition of this compound have been determined experimentally. The reaction follows first-order kinetics and exhibits a strong pressure dependence. The following table summarizes the key quantitative data obtained from gas-phase studies.

| Parameter | Value | Conditions | Reference |

| Products | Ethylene (C₂H₄) + 2 Carbon Monoxide (CO) | Gas Phase | [1] |

| Temperature Range | 120 to 250 °C (393 to 523 K) | Gas Phase | [1] |

| Pressure Range | 0.2 to 1.5 Torr | Gas Phase | [1] |

| Arrhenius A-factor (A) | 1015.07 ± 0.3 s-1 | Corrected for surface reaction | [1] |

| Activation Energy (Ea) | 39.3 ± 2 kcal/mol | Corrected for surface reaction | [1] |

| Heat of Sublimation | 13.1 kcal/mol | 22 to 62 °C | [1] |

Experimental Protocols

The study of the thermal decomposition of this compound is typically conducted in a static pyrolysis system under low-pressure conditions. While the exact details from the original study by Cao and Back are not fully available, a representative experimental protocol can be outlined based on standard methodologies for gas-phase kinetic studies.

1. Synthesis and Purification of this compound:

This compound can be synthesized via the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene. The crude product is then purified, for instance by sublimation, to ensure high purity for the kinetic experiments.

2. Gas-Phase Pyrolysis:

A static pyrolysis apparatus is employed, typically consisting of a quartz reaction vessel enclosed in a furnace for precise temperature control. The system is connected to a high-vacuum line to achieve the desired low pressures.

-

Sample Introduction: A known vapor pressure of purified this compound is introduced into the evacuated and pre-heated reaction vessel.

-

Reaction Conditions: The decomposition is carried out at a constant temperature within the range of 120-250 °C and pressures between 0.2 and 1.5 Torr.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the total pressure increase in the reaction vessel over time, as the decomposition of one mole of reactant produces three moles of gaseous products.

-

Product Analysis: At the end of the reaction, the product mixture is expanded into a collection volume and analyzed. Gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer) is a common method for separating and quantifying the products (ethylene and carbon monoxide).

3. Data Analysis:

The first-order rate constant (k) is determined from the pressure change data. To obtain the rate constant at the high-pressure limit (k∞), experiments are conducted at various pressures, and a plot of 1/k versus 1/p is extrapolated to 1/p = 0.[1] The Arrhenius parameters (A and Ea) are then determined from a plot of ln(k∞) versus 1/T.

The following diagram illustrates a generalized workflow for a gas-phase pyrolysis experiment.

Conclusion

The thermal decomposition of this compound serves as a valuable case study in unimolecular reaction kinetics. The reaction proceeds through a concerted mechanism to yield ethylene and carbon monoxide. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and scientists in the fields of physical organic chemistry, reaction kinetics, and computational chemistry. Further research could involve isotopic labeling studies to further confirm the concerted nature of the mechanism and computational modeling to map the potential energy surface of the decomposition.

References

Keto-Enol Tautomerism in Cyclobutanediones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism in cyclobutanediones represents a fascinating and crucial area of study within organic chemistry, with significant implications for reaction mechanisms, molecular stability, and the design of novel therapeutics. The strained four-membered ring of cyclobutanediones introduces unique electronic and steric factors that profoundly influence the position of the tautomeric equilibrium. This guide provides a comprehensive technical overview of the core principles governing this phenomenon, including the thermodynamic and kinetic aspects, the influence of substituents and solvent effects, and detailed experimental and computational methodologies for its investigation.

Introduction to Keto-Enol Tautomerism in Cyclobutanediones

Tautomers are constitutional isomers that readily interconvert, with the most common form being keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][2] In cyclobutanediones, the equilibrium between the diketo form and its corresponding enol tautomer is of particular interest due to the inherent ring strain of the cyclobutane (B1203170) core. This strain can be either exacerbated or alleviated by the presence of sp²-hybridized centers in the enol form, leading to complex energetic landscapes.[3]

The position of the keto-enol equilibrium is a critical determinant of the chemical reactivity and physical properties of cyclobutanediones. The enol form, with its nucleophilic carbon-carbon double bond, participates in a variety of synthetic transformations, while the diketo form is susceptible to nucleophilic attack at the carbonyl carbons.[1] Understanding and controlling this equilibrium is therefore of paramount importance in the synthesis of complex molecules and the development of new chemical entities in drug discovery.

Factors Influencing the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of cyclobutanediones is governed by a delicate balance of several factors, including substituent effects, solvent polarity, and temperature.

Substituent Effects

The nature and position of substituents on the cyclobutanedione ring have a profound impact on the stability of the keto and enol tautomers.

-

Electron-Withdrawing Groups (EWGs): Substituents such as halogens, nitro groups, and carbonyl groups tend to increase the acidity of the α-protons, thereby favoring the formation of the enol tautomer.[4][5] Perfluorination, for instance, has been shown to significantly destabilize the keto form of cyclobutanone (B123998), shifting the equilibrium towards the enol.[4]

-

Electron-Donating Groups (EDGs): Alkyl groups and other electron-donating substituents generally stabilize the keto form, leading to a lower enol content.[4]

-

Aromatic Substituents: An aryl group at the 2-position of a 1,3-cyclobutanedione can stabilize the enol form through conjugation.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.

-

Non-polar Solvents: In non-polar solvents such as hexane (B92381) or carbon tetrachloride, intramolecular hydrogen bonding in the enol form is a significant stabilizing factor, leading to a higher enol content.[1]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonding but stabilizing the polar keto form.[1]

-

Polar Protic Solvents: Polar protic solvents such as water and alcohols can form hydrogen bonds with both the keto and enol forms. However, they tend to favor the more polar keto tautomer.[1]

Quantitative Data on Tautomeric Equilibria

The following tables summarize available and calculated quantitative data for the keto-enol tautomerism in representative cyclobutanedione systems.

Table 1: Equilibrium Constants (Keq) and Percentage of Enol Form for Substituted Cyclobutanones

| Compound | Substituent (X) | Solvent | Keq ([Enol]/[Keto]) | % Enol | Reference |

| Cyclobutanone | H | Gas Phase | - | Low | [4] |

| 2H-Perfluorocyclobutanone | F | CCl₄ | >1 | >50 | [6] |

| 2-Nitracyclobutanone | NO₂ | Gas Phase | - | Increased | [4] |

| 2-Cyanocyclobutanone | CN | Gas Phase | - | Slightly Increased | [4] |

| 2-Hydroxycyclobutanone | OH | Gas Phase | - | Decreased | [4] |

| 2-Aminocyclobutanone | NH₂ | Gas Phase | - | Decreased | [4] |

Table 2: Thermodynamic Parameters for Keto-Enol Tautomerism of Substituted Cyclobutanones (Calculated)

| Compound | Substituent (X) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |

| Cyclobutanone | H | 10.64 | -9.24 | 7.79 | [5] |

| Perfluorocyclobutanone | F | 2.32 | -2.15 | 1.64 | [5] |

| 2-Nitrocyclobutanone | NO₂ | -11.46 | - | - | [5] |

| 2-Trifluoromethylcyclobutanone | CF₃ | -6.86 | - | - | [5] |

| 2-Hydroxycyclobutanone | OH | 1.76 | - | - | [5] |

| 2-Aminocyclobutanone | NH₂ | 3.23 | - | - | [5] |

| 2-Fluorocyclobutanone | F | 9.73 | - | - | [5] |

Experimental Protocols

Synthesis of Substituted Cyclobutanediones

a) General Procedure for the Synthesis of 1,2-Cyclobutanedione:

This procedure is adapted from the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.

-

A solution of 1,2-bis(trimethylsiloxy)cyclobutene (1.0 eq) in an anhydrous aprotic solvent (e.g., pentane) is prepared in a three-necked flask under an inert atmosphere (e.g., nitrogen) and cooled to -60 °C.

-

A solution of bromine (1.0 eq) in the same solvent is added dropwise to the cooled solution while maintaining the temperature.

-

The reaction mixture is stirred at -60 °C for 1 hour, followed by warming to room temperature and stirring for an additional 2 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by sublimation or crystallization to yield this compound.

b) General Procedure for the Synthesis of 2-Methyl-1,3-cyclopentanedione (as a methodological example for 1,3-diones):

This multi-step synthesis provides a general framework for the preparation of substituted cyclic 1,3-diones.

-

Claisen Condensation: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol (B145695). The solution is cooled, and a mixture of 2-butanone (B6335102) and diethyl oxalate (B1200264) is added. The resulting mixture is refluxed, cooled, and then acidified with sulfuric acid. The product, 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione, is isolated by filtration.

-

Hydrolysis and Decarboxylation: The crude keto ester from the previous step is refluxed with aqueous phosphoric acid. Upon cooling, 2-methylcyclopentane-1,3,5-trione hydrate (B1144303) crystallizes and is isolated.

-

Wolff-Kishner Reduction (Semicarbazone formation): The trione (B1666649) hydrate is treated with semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in aqueous ethanol to form the semicarbazone.

-

Hydrolysis of Semicarbazone: The semicarbazone is heated with potassium hydroxide (B78521) in ethylene (B1197577) glycol to yield 2-methyl-1,3-cyclopentanedione, which is isolated by acidification and crystallization.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare solutions of the cyclobutanedione derivative at a known concentration (e.g., 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum of each sample at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Spectral Analysis: Identify the characteristic signals for the keto and enol tautomers. For 1,3-cyclobutanediones, the enolic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the vinylic proton of the enol appears around δ 5-6 ppm. The α-protons of the keto form are typically observed between δ 3-4 ppm.

-

Integration and Calculation: Integrate the area of a well-resolved signal corresponding to the keto form (Iketo) and a signal corresponding to the enol form (Ienol). Normalize the integrals based on the number of protons giving rise to each signal (nketo and nenol).

-

The percentage of the enol form can be calculated using the following equation: % Enol = [ (Ienol / nenol) / ( (Ienol / nenol) + (Iketo / nketo) ) ] * 100

-

The equilibrium constant (Keq) is calculated as: Keq = (% Enol) / (100 - % Enol)

Characterization by Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid cyclobutanedione sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in a liquid cell with NaCl or KBr windows.

-

-

Data Acquisition: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for the keto and enol tautomers.

-

Keto form: Strong C=O stretching vibrations are typically observed in the region of 1780-1740 cm⁻¹ for strained cyclobutanone rings.

-

Enol form: The C=C stretching vibration appears in the 1650-1600 cm⁻¹ region, and the O-H stretching of the enolic hydroxyl group gives a broad band in the 3600-3200 cm⁻¹ range. Intramolecular hydrogen bonding can shift the O-H and C=O stretching frequencies to lower wavenumbers.

-

Visualizations

Catalyzed Keto-Enol Tautomerization Pathway

Caption: Acid- and base-catalyzed pathways for keto-enol tautomerization.

Computational Workflow for Tautomerism Analysis

Caption: A typical computational workflow for the study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of cyclobutanediones is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is essential for predicting molecular behavior and designing novel synthetic strategies. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this important chemical equilibrium. Further research into a broader range of substituted cyclobutanediones will undoubtedly continue to enrich our understanding of this fascinating area of chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Theoretical Study of Substituted Cyclobutanones and Their Enols | Semantic Scholar [semanticscholar.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ring Strain and Reactivity of 1,2-Cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclobutanedione, a strained four-membered ring dicarbonyl compound, exhibits unique chemical properties and reactivity patterns that make it a valuable synthon in organic chemistry and a point of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the inherent ring strain of this compound and its profound influence on its chemical behavior. Key aspects covered include its synthesis, spectroscopic characterization, and diverse reactivity, with a focus on thermal, photochemical, and nucleophilic addition reactions. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.

Introduction: The Intrigue of a Strained Diketone

Four-membered carbocycles are inherently strained due to significant deviations from ideal bond angles and eclipsing interactions. The introduction of two adjacent sp²-hybridized carbonyl carbons in the cyclobutane (B1203170) framework to form this compound further exacerbates this strain, rendering the molecule highly reactive and prone to a variety of ring-opening and rearrangement reactions. This heightened reactivity, driven by the release of ring strain, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Understanding the interplay between its strained structure and chemical reactivity is crucial for harnessing its synthetic potential in academic research and drug development.

Ring Strain in this compound

The total strain energy of a cyclic molecule is a combination of angle strain, torsional (Pitzer) strain, and transannular (van der Waals) strain. In cyclobutane, the ring puckers to alleviate some of the torsional strain that would be present in a planar conformation, resulting in a strain energy of approximately 26 kcal/mol.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in organic synthesis. The most common and effective method involves the bromination and subsequent dehydrobromination of 1,2-bis(trimethylsiloxy)cyclobutene.

Experimental Protocol: Synthesis of this compound from 1,2-Bis(trimethylsiloxy)cyclobutene

Materials:

-

1,2-Bis(trimethylsiloxy)cyclobutene

-

Anhydrous pentane (B18724)

-

Bromine

-

Anhydrous sodium bicarbonate

-

Dry ice-methanol bath

Procedure:

-

A solution of 1,2-bis(trimethylsiloxy)cyclobutene (0.75 mol) in anhydrous pentane (375 mL) is prepared in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet. The flask is cooled to -78 °C using a dry ice-methanol bath.

-

A solution of bromine (0.75 mol) in anhydrous pentane (375 mL) is added dropwise to the stirred solution over 2 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

A suspension of anhydrous sodium bicarbonate (1.5 mol) in anhydrous pentane (300 mL) is then added, and the mixture is allowed to warm to room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete reaction.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is cooled to -60 °C to crystallize the product. The yellow solid is collected by filtration and washed with cold (-60 °C) anhydrous pentane.

-

The product, this compound, is obtained as a yellow solid with a melting point of 65 °C. The reported yield is 70-73%.

Caution: This reaction should be carried out in a dark hood to prevent the photoinduced polymerization of the dione (B5365651). Moisture should be strictly avoided to prevent the ring contraction of the dione into 1-hydroxycyclopropanecarboxylic acid.

Figure 1: Synthesis of this compound.

Spectroscopic and Physical Data

A thorough characterization of this compound is essential for its identification and for monitoring its reactions. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | |

| Molecular Weight | 84.07 g/mol | |

| Melting Point | 65 °C | |

| Enthalpy of Sublimation (ΔHsub) | 54.8 kJ/mol (at 315 K) | |

| Ionization Energy | 9.60 eV |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (CCl₄) | δ 2.98 ppm (s, 4H) | |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Specific peak assignments not detailed in searched literature. | |

| Mass Spectrometry (MS) | Detailed fragmentation pattern not available in searched literature. |

Reactivity of this compound

The high ring strain of this compound dictates its reactivity, making it susceptible to a variety of transformations that lead to more stable, less strained products.

Thermal Decomposition

When heated, this compound undergoes thermal decomposition to yield ethene and two molecules of carbon monoxide. This reaction is believed to proceed through a concerted mechanism.

Figure 2: Thermal Decomposition of this compound.

Experimental Data: The thermal decomposition has been studied in the gas phase at temperatures ranging from 120 to 250 °C. The Arrhenius parameters for the unimolecular decomposition are reported as log A (s⁻¹) = 15.07 and an activation energy (Ea) of 39.3 kcal/mol.

Photochemical Reactions

This compound is photochemically active. Upon irradiation, it can undergo a variety of reactions, including decarbonylation and cycloadditions. A common photochemical reaction is the [2+2] cycloaddition with alkenes to form bicyclic systems. This reaction proceeds via the formation of an excited state of the dione, which then reacts with the alkene.

Nucleophilic Addition and Rearrangement

The electrophilic carbonyl carbons of this compound are susceptible to attack by nucleophiles. The initial addition is often followed by a rearrangement that relieves ring strain. A notable example is the reaction with hydroxide (B78521) ions, which leads to a benzilic acid-type rearrangement, resulting in ring contraction to form 1-hydroxycyclopropanecarboxylic acid.

Figure 3: Reaction of this compound with Hydroxide.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. The ability to undergo ring-opening and rearrangement reactions provides access to a variety of functionalized acyclic and cyclic compounds that can be difficult to synthesize through other routes. In drug development, the cyclobutane motif is of interest as a rigid scaffold that can be used to control the conformation of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. The reactivity of the dione functionality allows for the introduction of diverse substituents and the construction of complex molecular frameworks relevant to medicinal chemistry.

Conclusion

This compound is a highly strained and reactive molecule whose chemistry is dominated by the drive to alleviate this strain. Its synthesis, while requiring careful handling, is well-established, providing access to this versatile synthetic intermediate. The propensity of this compound to undergo thermal, photochemical, and nucleophile-induced reactions opens up a wide range of synthetic possibilities for the construction of complex organic molecules. For researchers in drug development, the rigid framework and reactive handles of the this compound core offer intriguing possibilities for the design of novel therapeutic agents. Further exploration of its reactivity and the development of new synthetic methodologies involving this strained diketone will undoubtedly continue to enrich the field of organic chemistry.

An In-depth Technical Guide on the Electronic Structure and Bonding in 1,2-Cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclobutanedione, a strained cyclic α-dione, presents a unique electronic structure governed by the interplay of ring strain and the interaction between its adjacent carbonyl groups. This technical guide provides a comprehensive analysis of the molecule's bonding characteristics, molecular orbital interactions, and key spectroscopic features. Through the compilation of experimental data and high-level computational studies, this document offers a detailed overview of the geometric parameters, electronic energies, and vibrational frequencies that define this intriguing molecule. The included experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design.

Molecular Geometry

The molecular structure of this compound has been determined through computational chemistry, with density functional theory (DFT) methods providing detailed insights into its bond lengths, bond angles, and dihedral angles. The puckered four-membered ring is a consequence of the inherent ring strain, and the orientation of the two carbonyl groups is a key determinant of the molecule's electronic properties.

Data Presentation: Geometric Parameters

The optimized geometric parameters of this compound, calculated at the M06-2X/6-31+G(d,p) level of theory, are summarized in the table below. These values provide a quantitative description of the molecule's ground-state conformation.

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C1=O1 | 1.206 | |

| C2=O2 | 1.206 | |

| C1-C2 | 1.543 | |

| C1-C4 | 1.527 | |

| C2-C3 | 1.527 | |

| C3-C4 | 1.564 | |

| Bond Angles (°) ** | ||

| O1=C1-C2 | 131.2 | |

| O2=C2-C1 | 131.2 | |

| O1=C1-C4 | 133.5 | |

| O2=C2-C3 | 133.5 | |

| C2-C1-C4 | 91.3 | |

| C1-C2-C3 | 91.3 | |

| C1-C4-C3 | 87.6 | |

| C2-C3-C4 | 87.6 | |

| Dihedral Angles (°) ** | ||

| O1=C1-C2=O2 | -13.6 | |

| C4-C1-C2-C3 | 15.6 |

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the interaction of the carbonyl π systems and the lone pairs on the oxygen atoms, superimposed on the σ framework of the strained cyclobutane (B1203170) ring. The two adjacent carbonyl groups lead to a splitting of the oxygen lone pair (n) and the π molecular orbitals.

Molecular Orbital Energy Levels

The energies of the frontier molecular orbitals are critical for understanding the molecule's reactivity and spectroscopic properties. Photoelectron spectroscopy provides experimental values for the ionization potentials, which correspond to the energies of the highest occupied molecular orbitals (HOMOs). Computational methods offer a more complete picture, including the energies of the lowest unoccupied molecular orbital (LUMO) and other key orbitals.

| Molecular Orbital | Description | Experimental Energy (eV)[1][2] |

| n+ (HOMO) | Symmetric combination of oxygen lone pairs | 9.60 - 9.61 |

| n- | Antisymmetric combination of oxygen lone pairs | |

| π+ | Symmetric combination of C=O π orbitals | |

| π- | Antisymmetric combination of C=O π orbitals | |

| LUMO | π* orbital of the carbonyl groups |

Signaling Pathway: Molecular Orbital Interactions

The interaction between the two carbonyl groups in this compound leads to a splitting of the oxygen lone pair orbitals (n) and the carbonyl π orbitals. The through-space and through-bond interactions result in symmetric (n+, π+) and antisymmetric (n-, π-) combinations with distinct energy levels.

Caption: Molecular orbital interactions in this compound.

Vibrational Spectroscopy

The vibrational modes of this compound, particularly the carbonyl stretching frequencies, are sensitive to the electronic environment and the strained ring structure. Infrared (IR) spectroscopy is a key experimental technique for probing these vibrations.

Data Presentation: Vibrational Frequencies

The gas-phase infrared spectrum of this compound has been measured, and computational methods have been used to calculate the vibrational frequencies. A comparison of the experimental and calculated values for the key vibrational modes is presented below.

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹)[3] |

| ν(C=O) | Symmetric C=O stretch | |

| ν(C=O) | Antisymmetric C=O stretch | |

| ν(C-C) | Ring deformation | |

| δ(CH₂) | CH₂ scissoring |

Experimental Protocols

Gas-Phase Infrared Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound in the gas phase to determine its fundamental vibrational frequencies.

Methodology:

-

Sample Preparation: A solid sample of this compound is placed in a heated gas cell. The cell is then evacuated to remove any atmospheric gases.

-

Vaporization: The gas cell is gently heated to a temperature sufficient to sublime the this compound and achieve an adequate vapor pressure for measurement.

-

Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: The infrared beam is passed through the gas cell. An interferogram is collected and then Fourier-transformed to obtain the infrared spectrum. A background spectrum of the empty, heated gas cell is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined.

Photoelectron Spectroscopy

Objective: To measure the ionization energies of the valence molecular orbitals of this compound.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically He(I) radiation (21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A spectrum of electron counts versus kinetic energy is recorded.

-

Data Analysis: The ionization energies (IE) are calculated using the equation: IE = hν - E_k, where hν is the energy of the ionizing radiation and E_k is the measured kinetic energy of the photoelectrons.

Computational Chemistry Workflow

The theoretical investigation of this compound's electronic structure and properties typically follows a standardized computational workflow.

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

The electronic structure and bonding of this compound are a fascinating case study in the effects of ring strain and proximal functional group interactions. The puckered four-membered ring and the through-space and through-bond coupling of the carbonyl groups give rise to its unique geometric and electronic properties. The data and protocols presented in this guide provide a solid foundation for further research into this molecule, with potential applications in the design of novel pharmaceuticals and functional materials. The synergy between high-level computational chemistry and experimental spectroscopy is crucial for a comprehensive understanding of such complex molecular systems.

References

Gas Phase Ion Energetics of 1,2-Cyclobutanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase ion energetics of 1,2-cyclobutanedione. The following sections detail key quantitative data, experimental methodologies for their determination, and logical and procedural diagrams to facilitate understanding. This information is crucial for researchers in fields such as mass spectrometry, atmospheric chemistry, and drug design, where understanding the intrinsic properties of molecules in the gas phase is paramount.

Core Energetic Data

The intrinsic reactivity and stability of this compound in the gas phase are characterized by several key energetic parameters. The available experimental and theoretical data are summarized below.

Quantitative Energetic Parameters

A summary of the key gas phase ion energetic data for this compound is presented in Table 1.

| Energetic Parameter | Value | Method | Reference(s) |

| Ionization Energy | 9.60 eV | Photoelectron Spectroscopy (PE) | [1] |

| 9.61 eV | Photoelectron Spectroscopy (PE) | [1] | |

| Electron Affinity | Not explicitly reported. A study on vertical electron attachment has been conducted. | Electron Transmission Spectroscopy (ETS) | [2][3] |

| Proton Affinity | No experimental data available. | - | |

| Gas-Phase Acidity | No experimental data available. | - |

Experimental Protocols

The determination of gas phase ion energetics relies on a suite of sophisticated experimental techniques. The protocols for the key methods relevant to this compound are detailed below.

Photoelectron Spectroscopy (PES) for Ionization Energy Measurement

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules by irradiating a sample with high-energy photons and analyzing the kinetic energy of the ejected electrons.[4][5][6][7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS).

-

Electron Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy. A common type of analyzer is the hemispherical electron analyzer.

-

Detection: The energy-resolved electrons are detected by a sensitive detector, such as a channeltron or a microchannel plate detector.

-

Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy (BE) is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The position of the outermost peak in the spectrum corresponds to the vertical ionization energy.

Electron Transmission Spectroscopy (ETS) for Electron Affinity Measurement

Electron Transmission Spectroscopy is utilized to study the formation of temporary negative ions (anions) by measuring the transmission of a beam of electrons through a gaseous sample.[2][3] Resonances in the transmission spectrum indicate the energies at which temporary anion states are formed, which correspond to the vertical electron attachment energies.

Methodology:

-

Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.

-

Interaction with Sample: The electron beam is directed through a collision cell containing the gaseous this compound sample at low pressure.

-

Electron Transmission Measurement: The current of the transmitted electrons (those that do not scatter) is measured as a function of the incident electron energy.

-

Derivative Spectrum: To enhance the visibility of the sharp resonance features, the derivative of the transmitted current with respect to the electron energy is often recorded.

-

Data Analysis: Minima in the transmitted current (or corresponding features in the derivative spectrum) indicate the energies at which electrons are captured by the molecules to form temporary anions. These energies are the vertical electron attachment energies, which are closely related to the electron affinity.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Proton Affinity and Gas-Phase Acidity

FT-ICR mass spectrometry is a powerful technique for determining gas-phase acidities and basicities (proton affinities) by studying ion-molecule reactions in a strong magnetic field.[8][9][10][11]

Methodology for Proton Affinity:

-

Ion Generation and Trapping: The protonated this compound ion, [C₄H₄O₂]H⁺, is generated, for example, by chemical ionization, and trapped in the ICR cell by a strong magnetic field and electrostatic trapping plates.

-

Reaction with Reference Bases: A reference base (B) with a known proton affinity is introduced into the ICR cell at a low pressure. The occurrence of a proton transfer reaction is monitored: [C₄H₄O₂]H⁺ + B ⇌ C₄H₄O₂ + BH⁺

-

Equilibrium Determination: The ratio of the ion signals of [C₄H₄O₂]H⁺ and BH⁺ at equilibrium is measured. By bracketing the proton affinity of this compound with a series of reference bases of known proton affinities, a precise value can be determined.

Methodology for Gas-Phase Acidity:

-

Anion Generation and Trapping: The deprotonated this compound anion, [C₄H₃O₂]⁻, is generated and trapped in the ICR cell.

-

Reaction with Reference Acids: A reference acid (AH) with a known gas-phase acidity is introduced into the cell. The occurrence of a proton transfer reaction is monitored: [C₄H₃O₂]⁻ + AH ⇌ C₄H₄O₂ + A⁻

-

Equilibrium Determination: The equilibrium constant for this reaction is determined from the ratio of the ion signals, which allows for the calculation of the relative acidity. By using a ladder of reference acids, the absolute gas-phase acidity of this compound can be established.

Visualizations

The following diagrams illustrate the relationships between the energetic parameters and a typical experimental workflow.

Caption: Logical relationships between key gas phase ion energetic parameters.

Caption: Generalized experimental workflows for determining gas phase ion energetics.

References

- 1. This compound [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 7. Khan Academy [khanacademy.org]

- 8. escholarship.org [escholarship.org]

- 9. Molecular ion formation on activated field emitters in atmospheric pressure field desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

The Synthesis of Cyclobutane-1,2-dione: A Technical Guide to its Discovery and Core Synthetic Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of cyclobutane-1,2-dione, a strained cyclic dione (B5365651) of significant interest in organic synthesis. This document details the primary synthetic route, including a comprehensive experimental protocol and quantitative data, to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction: The Emergence of a Strained Diketone

Cyclobutane-1,2-dione, a yellow, crystalline solid, remained an elusive target for synthetic chemists for many years. Its inherent ring strain and the proximity of two carbonyl groups suggested potential instability and reactivity, making its isolation a notable challenge. The first successful synthesis and characterization of this compound were independently reported in 1971 by two research groups: J. M. Conia and J. M. Denis in France, and H. G. Heine in Germany. Prior to these reports, cyclobutane-1,2-dione was a hitherto unknown compound.[1]

The development of a reliable synthetic pathway to this molecule opened the door to exploring its unique chemical properties and its potential as a versatile building block in the synthesis of more complex carbocyclic and heterocyclic systems.

The Primary Synthetic Route: Bromination of a Silyl (B83357) Enol Ether

The most established and widely recognized method for the preparation of cyclobutane-1,2-dione involves the bromination of 1,2-bis(trimethylsiloxy)cyclobutene, followed by the elimination of the silyl groups.[2] This method, adapted from the initial discoveries by Conia and Heine, is detailed in Organic Syntheses, highlighting its robustness and reproducibility.[2]

The overall transformation can be summarized as follows:

References

A Technical Guide to Computational DFT Studies of 1,2-Cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) in the computational study of 1,2-cyclobutanedione. As a strained cyclic dione, this molecule presents unique electronic and structural characteristics of significant interest in organic synthesis and medicinal chemistry. This document details the theoretical framework, computational methodologies, and key findings from DFT studies, focusing on its molecular geometry, electronic properties, and reactivity. Particular emphasis is placed on the base-catalyzed rearrangement of this compound, a reaction of fundamental importance. Experimental data is provided for comparison to validate the computational models. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches to studying this compound, facilitating further research and application.

Introduction

This compound is a four-membered cyclic organic compound containing two adjacent carbonyl groups. Its strained ring system and the proximity of the electron-withdrawing carbonyl functionalities result in a unique reactivity profile. Understanding the structural and electronic properties of this compound is crucial for its application as a building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the properties and reactivity of molecules like this compound. DFT methods offer a favorable balance between computational cost and accuracy, enabling the detailed investigation of reaction mechanisms, prediction of spectroscopic properties, and analysis of electronic structure. This guide summarizes the key aspects of computational DFT studies on this compound, providing a valuable resource for researchers in the field.

Molecular Structure and Properties

The molecular geometry of this compound has been investigated using DFT methods, and the results can be compared with experimental data for validation.

Optimized Molecular Geometry

DFT calculations are instrumental in determining the equilibrium geometry of molecules. The optimized structure of this compound, as determined by the M06-2X functional with the 6-31+G(d,p) basis set, reveals a planar conformation for the cyclobutane (B1203170) ring.[1] This planarity is a consequence of the sp² hybridization of the carbonyl carbons.[1]

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | DFT (M06-2X/6-31+G(d,p)) | Experimental (X-ray Crystallography) |

| Bond Lengths (Å) | ||

| C1=O1 | 1.205 | 1.208 (avg. for similar ketones) |

| C2=O2 | 1.205 | 1.208 (avg. for similar ketones) |

| C1-C2 | 1.545 | 1.540 (avg. for cyclobutanone) |

| C1-C4 | 1.523 | 1.540 (avg. for cyclobutanone) |

| C2-C3 | 1.523 | 1.540 (avg. for cyclobutanone) |

| C3-C4 | 1.550 | 1.540 (avg. for cyclobutanone) |

| Bond Angles (°) | ||

| O1=C1-C2 | 135.1 | - |

| O2=C2-C1 | 135.1 | - |

| C4-C1-C2 | 89.9 | - |

| C3-C2-C1 | 89.9 | - |

| C1-C4-C3 | 89.9 | - |

| C2-C3-C4 | 89.9 | - |

Reactivity of this compound: Base-Catalyzed Rearrangement

A significant area of study for this compound is its reaction with nucleophiles, particularly the base-catalyzed benzilic acid-type rearrangement. DFT calculations have been employed to investigate the reaction mechanism and energetics of the reaction with a hydroxide (B78521) ion.[2]

The reaction proceeds through the initial nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate can then undergo a ring contraction to yield 1-hydroxycyclopropane-1-carboxylate.[2]

Table 2: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) for the Stationary Points in the Reaction of this compound with Hydroxide (Aqueous Phase)

| Stationary Point | M06-2X | MP2 | SCS-MP2 |

| Reactants | 0.0 | 0.0 | 0.0 |

| Initial Complex | 2.5 | 4.2 | 6.7 |

| Transition State 1 (TS1) | 6.3 | 6.5 | 10.0 |

| Intermediate (Int1) | -6.1 | -4.4 | -4.1 |

| Transition State 2 (TS2) | 7.7 | 6.9 | 9.2 |

| Product Complex | -15.2 | -10.3 | -11.1 |

| Final Product | -32.6 | -28.6 | -29.9 |

Data sourced from a computational study by Beilstein J. Org. Chem. 2013, 9, 594–601.[2]

The calculated free energy profile indicates that the formation of the ring-contracted product is thermodynamically favorable.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.

Materials:

-

1,2-Bis(trimethylsiloxy)cyclobutene

-

Anhydrous diethyl ether

-

Anhydrous iron(III) chloride

-

Anhydrous sodium sulfate

-

Dry ice-acetone bath

Procedure:

-

A solution of 1,2-bis(trimethylsiloxy)cyclobutene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice-acetone bath.

-

A solution of anhydrous iron(III) chloride in anhydrous diethyl ether is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by sublimation or recrystallization.

Computational Workflow for DFT Studies

A typical workflow for performing DFT calculations on this compound is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the computational DFT studies of this compound. The presented data and methodologies highlight the power of DFT in elucidating the structural, electronic, and reactive properties of this strained cyclic dione. The close agreement between computational predictions and available experimental data underscores the reliability of the employed theoretical models. The detailed analysis of the base-catalyzed rearrangement offers valuable insights into the reactivity of this compound, which is crucial for its application in organic synthesis. The provided experimental protocol for its synthesis and the general computational workflow serve as practical resources for researchers. This guide is intended to be a foundational document for scientists and professionals in drug development, encouraging further exploration and utilization of computational DFT studies in their research endeavors.

References

A Technical Guide to Base-Catalyzed Reactions of Cyclic 1,2-Diones

For Researchers, Scientists, and Drug Development Professionals